Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate
Description
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a para-cyanophenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. This structure places it within a broader class of para-substituted phenylpyrrolidine carboxylates, which are pivotal intermediates in pharmaceutical research due to their versatility in drug design and synthesis . Its stereochemistry (trans configuration) further influences its conformational stability and pharmacological activity .
Properties
CAS No. |
885270-63-3 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-4-2-9(6-14)3-5-10/h2-5,11-12,15H,7-8H2,1H3 |
InChI Key |
ZDBJRAVHOPFWTB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)C#N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C#N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate typically follows a three-step approach:
- Knoevenagel Condensation to form 3-aryl-2-cyanoacrylates as key intermediates.
- 1,3-Dipolar Cycloaddition to construct the pyrrolidine ring with stereocontrol.
- Reduction of the Nitrile Group to yield the aminomethyl functionality or related derivatives.
This strategy leverages the formation of electron-deficient alkenes followed by cycloaddition with azomethine ylides, enabling the synthesis of β-aryl pyrrolidines with high stereoselectivity.
Knoevenagel Condensation Reaction
The initial step involves the condensation of methyl 2-cyanoacetate with 4-cyanobenzaldehyde to produce the corresponding 3-(4-cyanophenyl)-2-cyanoacrylate intermediate.
- Reaction Conditions : Catalytic amounts of piperidine in methanol at room temperature.
- Solvent Choice : Methanol is preferred due to its ability to precipitate the product, facilitating isolation by filtration.
- Reaction Time and Yield : Typically, the reaction completes within 30 minutes to 2 hours, with yields exceeding 90%.
- Stereoselectivity : The reaction is highly stereoselective, producing exclusively the E-alkene isomer, as confirmed by ^13C-NMR coupling constants.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Cyanobenzaldehyde | 3-(4-cyanophenyl)-2-cyanoacrylate | 30 | 99 |
Note: The above entry is an extrapolation based on analogous aldehydes studied in the referenced research.
1,3-Dipolar Cycloaddition Reaction
The second step is the cycloaddition of the α-aminomethyl ester generated in situ from sarcosine (N-methylglycine) and paraformaldehyde with the cyanoacrylate intermediate, forming the pyrrolidine ring.
- Mechanism : Formation of an azomethine ylide via decarboxylative condensation of sarcosine and paraformaldehyde, which undergoes cycloaddition with the electron-deficient alkene.
- Reaction Conditions : Refluxing in toluene, typically for 20 to 120 minutes depending on substrate.
- Stereoselectivity : The reaction is stereospecific, favoring the trans isomer of the pyrrolidine ring.
- Purification : Often simple extraction or short column chromatography suffices due to reaction cleanliness.
- Yields : Generally high (85–99%), though electron-poor substrates may show slightly reduced yields.
| Entry | Acrylate Intermediate | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-(4-cyanophenyl)-2-cyanoacrylate | This compound (nitrile form) | 80 | 95 |
Reduction of the Nitrile Group
The nitrile group in the pyrrolidine product can be selectively reduced to an aminomethyl group to yield α-aminomethyl esters, which are valuable intermediates for further functionalization.
- Catalyst : Raney nickel.
- Conditions : Hydrogen atmosphere at room temperature.
- Additives : Triethylamine is added to prevent side reactions and improve yield.
- Yields : Typically high, around 85–95%.
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | This compound (nitrile) | trans-methyl 4-(4-aminomethylphenyl)pyrrolidine-3-carboxylate | 95 |
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Knoevenagel Condensation | Methyl 2-cyanoacetate, 4-cyanobenzaldehyde, piperidine, MeOH, rt | 30 min | 99 | Exclusive E-isomer |
| 2 | 1,3-Dipolar Cycloaddition | Sarcosine, paraformaldehyde, toluene reflux | 80 min | 95 | Stereospecific trans-pyrrolidine |
| 3 | Nitrile Reduction | Raney Ni, H2, Et3N, rt | 2–4 h | 95 | Selective nitrile to amine |
Research Findings and Notes
- The Knoevenagel condensation is highly efficient and stereoselective, producing stable intermediates that can be stored.
- The 1,3-dipolar cycloaddition provides a robust method for constructing the pyrrolidine ring with control over stereochemistry, essential for biological activity.
- The nitrile reduction step requires careful control of reaction conditions and additives to avoid side products such as amides.
- The overall synthetic sequence is modular and adaptable to various substituted aromatic aldehydes, enabling the preparation of diverse analogs.
- Purification is generally straightforward due to the crystalline nature of intermediates and products.
- This methodology has been validated in parallel synthesis formats, demonstrating its scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyanophenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate and its analogs. Data are compiled from diverse sources, including synthetic studies, catalogs, and pharmacological analyses.
Key Observations:
Halogens (Br, Cl, F): These substituents enhance lipophilicity, favoring membrane permeability and protein binding via halogen bonds. The bromo derivative (284.15 g/mol) is notably heavier, which may influence pharmacokinetics .
Stereochemical and Structural Impact: The trans configuration across the pyrrolidine ring ensures a rigid spatial arrangement, critical for target specificity.
Pharmacological Relevance: The 4-cyanophenyl variant’s strong electron withdrawal may enhance interactions with enzymes or receptors requiring charge stabilization, such as proteases or kinases. In contrast, the trifluoromethyl group (CF₃) offers both steric bulk and electron withdrawal, making it valuable in CNS drug design . Halogenated analogs (Br, Cl) are commonly used in antimicrobial and anticancer agents due to their ability to participate in halogen bonding with biomolecules .
Biological Activity
Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrrolidine ring substituted with a cyanophenyl group and a methyl ester. The synthesis typically involves the cyclization of appropriate precursors, such as 4-cyanobenzaldehyde reacted with amino acid derivatives under acidic conditions, followed by esterification using methanol.
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | 4-Cyanobenzaldehyde + Amino Acid Derivative | Acidic conditions | Varies (typically high) |
| Esterification | Methanol + Catalyst | Reflux | High |
This compound exerts its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of the cyanophenyl group is believed to enhance binding affinity via π-π interactions with aromatic residues in target proteins, modulating their activity.
Biological Activities
Research has indicated that this compound possesses multiple biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.
Case Studies and Findings
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
- Anticancer Activity : A study reported that this compound showed cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values below 10 µM .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine-2,5-diones | Similar ring structure | Antiviral properties |
| Pyrrolizines | Related derivatives | Antitumor activity |
This compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Future Directions in Research
The ongoing research aims to explore the full therapeutic potential of this compound. Future studies may focus on:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Structural Modifications : Synthesis of analogs to enhance efficacy and reduce toxicity.
- Clinical Trials : Assessing safety and effectiveness in human subjects for potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate, and what key reagents are involved?
The synthesis typically involves multi-step reactions, starting with condensation of 4-cyanophenyl precursors with pyrrolidine intermediates. Key steps include:
- Cyclization : Using coupling agents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for ring closure .
- Esterification : Methyl chloroformate or methanol under acidic conditions to introduce the methyl ester group .
- Reduction/Oxidation : Sodium borohydride for selective reductions or potassium permanganate for oxidations to adjust functional groups . Solvents (e.g., methanol, DMF) and reaction temperatures (40–80°C) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?
- NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry and substituent positions. Key signals include aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine ring protons (δ 2.5–4.0 ppm) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 259.3) and purity .
- X-ray Crystallography : SHELX programs refine crystal structures, identifying bond lengths and angles (e.g., C-N: 1.47 Å, C-C: 1.54 Å) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yields, and what statistical methods are recommended?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Continuous Flow Reactors : Enhance reproducibility and scalability for multi-step syntheses .
- Crystallization Analysis : Mercury software evaluates crystal packing to select solvents that minimize defects .
Q. How can conflicting spectroscopic and computational data (e.g., DFT vs. experimental bond angles) be resolved?
- Multi-Technique Validation : Cross-validate NMR/X-ray data with computational models (e.g., Gaussian for DFT calculations) .
- Hydrogen Bonding Analysis : Graph set analysis (Etter’s formalism) identifies non-covalent interactions that may distort geometry .
- Cremer-Pople Parameters : Quantify pyrrolidine ring puckering to reconcile discrepancies between predicted and observed conformers .
Q. What strategies are effective for probing the pharmacological potential of this compound?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., trifluoromethyl, methoxy) and test in vitro assays (e.g., enzyme inhibition) .
- Molecular Docking : Autodock Vina predicts binding modes with targets like neurotransmitter receptors or kinases .
- Metabolic Stability Assays : LC-MS monitors degradation in liver microsomes to assess pharmacokinetic viability .
Q. How can stereochemical purity be ensured during synthesis, and what advanced techniques validate it?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed electronic transitions .
- ORTEP Diagrams : Visualize anisotropic displacement ellipsoids from X-ray data to rule out racemization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
